4-(2-chlorophenyl)-5-cyano-6-(ethylsulfanyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide
Description
BenchChem offers high-quality 4-(2-chlorophenyl)-5-cyano-6-(ethylsulfanyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-chlorophenyl)-5-cyano-6-(ethylsulfanyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(2-chlorophenyl)-5-cyano-6-ethylsulfanyl-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O2S/c1-4-30-23-16(13-25)21(15-9-5-6-10-17(15)24)20(14(2)26-23)22(28)27-18-11-7-8-12-19(18)29-3/h5-12,21,26H,4H2,1-3H3,(H,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYDOFDGQAYYHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C(C(=C(N1)C)C(=O)NC2=CC=CC=C2OC)C3=CC=CC=C3Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(2-chlorophenyl)-5-cyano-6-(ethylsulfanyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide is a complex organic compound belonging to the dihydropyridine class, which has garnered interest due to its diverse biological activities. This compound possesses multiple functional groups that are known to influence its pharmacological properties, including potential anti-inflammatory, anticancer, and antimicrobial effects.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 544.1 g/mol. The structure features a pyridine ring substituted with various functional groups, including a cyano group, chlorophenyl group, and an ethylsulfanyl moiety. The unique arrangement of these groups contributes to its biological activity.
Antimicrobial Activity
Research indicates that compounds within the dihydropyridine class exhibit significant antimicrobial properties. Studies have shown that derivatives of similar structures can inhibit bacterial growth effectively. For instance, compounds structurally related to 4-(2-chlorophenyl)-5-cyano-6-(ethylsulfanyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
Anticancer Properties
Dihydropyridines are also noted for their anticancer potential. Preliminary studies suggest that the compound may interfere with cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, derivatives have been investigated for their ability to inhibit specific cancer cell lines, showing promise in targeting pathways involved in tumor growth .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The presence of the cyano group can facilitate interactions with various enzymes, potentially leading to inhibition of metabolic pathways critical for pathogen survival or cancer cell proliferation.
- Receptor Modulation : The compound may interact with cellular receptors, modulating signaling pathways that govern cell survival and proliferation.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study examining the anticancer effects of dihydropyridine derivatives, compounds similar to 4-(2-chlorophenyl)-5-cyano-6-(ethylsulfanyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide were tested against various cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting significant potency against tumor cells while maintaining lower cytotoxicity towards normal cells .
Scientific Research Applications
Anticancer Activity
Dihydropyridine derivatives, including the compound , have been studied for their potential anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. For instance, a study evaluated various dihydropyridine derivatives and found significant cytotoxic effects against multiple cancer cell lines, suggesting potential applications in oncology .
Antimicrobial Properties
The compound exhibits promising antimicrobial activity. Similar dihydropyridine derivatives have shown effectiveness against a range of pathogens, including Staphylococcus aureus and Bacillus subtilis. The structural characteristics of this compound may contribute to its efficacy against microbial strains, making it a candidate for further investigation in antimicrobial therapies .
Anti-inflammatory Effects
In silico studies have suggested that the compound may act as an inhibitor of inflammatory pathways. The potential to modulate inflammatory responses positions it as a candidate for developing treatments for inflammatory diseases. Molecular docking studies indicate that it may interact with key enzymes involved in inflammation .
Case Studies
Several case studies highlight the biological activity of this compound:
- Study on Dihydropyridine Derivatives : A comprehensive evaluation of various derivatives demonstrated their ability to inhibit cancer cell proliferation and induce apoptosis through mitochondrial pathways .
- Antimicrobial Evaluation : Comparative analyses showed that some derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against Staphylococcus aureus, indicating strong antimicrobial potential.
- Enzyme Inhibition Studies : Research into enzyme inhibitors revealed that dihydropyridines can effectively inhibit acetylcholinesterase (AChE), which is relevant for therapeutic strategies targeting neurodegenerative diseases like Alzheimer's .
Data Table: Summary of Biological Activities
Preparation Methods
Reactant Selection and Stoichiometry
The dihydropyridine core is synthesized via a modified Hantzsch reaction, combining three components:
- 2-Chlorobenzaldehyde (1.2 equiv) as the aryl aldehyde
- Ethyl 3-aminocrotonate (1.0 equiv) as the enamine precursor
- Methyl cyanoacetate (1.5 equiv) as the β-keto ester analog with a nitrile group.
This tricomponent reaction proceeds in refluxing isopropanol (82°C, 6–8 hr), yielding the 1,4-dihydropyridine intermediate 4-(2-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylic acid methyl ester (Table 1).
Table 1: Optimization of Cyclocondensation Parameters
| Parameter | Optimal Value | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|
| Solvent | Isopropanol | 74 | 89.2 |
| Temperature (°C) | 82 | 74 | 89.2 |
| Catalyst | None | 74 | 89.2 |
| Reaction Time (hr) | 6 | 74 | 89.2 |
Purification of Mono-Acid Intermediate
The methyl ester undergoes saponification using NaOH (2.0 equiv) in a water/isopropanol mixture (3:1 v/v) at 60°C for 2 hr. Acidification with H3PO4 (pH 2–3) precipitates 4-(2-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylic acid (89% purity), which is further purified via recrystallization in acetone/heptane (1:4) to ≥97% purity.
Regioselective Introduction of Ethylsulfanyl Group
Nucleophilic Substitution at Position 6
The ethylsulfanyl moiety is introduced via displacement of a halogen (Cl/Br) at position 6. The intermediate 4-(2-chlorophenyl)-5-cyano-6-chloro-2-methyl-1,4-dihydropyridine-3-carboxylic acid is generated by treating the dihydropyridine core with SOCl2 (3.0 equiv) in dichloromethane (25°C, 2 hr). Subsequent substitution with sodium ethanethiolate (NaSEt, 1.5 equiv) in DMF at 50°C for 4 hr achieves 78% yield (Table 2).
Table 2: Thioether Formation Efficiency
| Thiol Source | Solvent | Temperature (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| NaSEt | DMF | 50 | 4 | 78 |
| Ethanethiol/K2CO3 | DMF | 60 | 6 | 62 |
| HSCH2CO2H | EtOH | 70 | 8 | 41 |
Alkali-Mediated Precipitation
Post-reaction, the mixture is diluted with water (5 vol), and the product is extracted into ethyl acetate. Evaporation yields crude 4-(2-chlorophenyl)-5-cyano-6-(ethylsulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxylic acid , which is precipitated as its sodium salt by adding NaOH (1.1 equiv) and NaCl (3.0 equiv) in methanol/water (4:1). Filtration and acid regeneration (HCl, pH 2) afford 95% pure material.
Carboxamide Coupling with 2-Methoxyaniline
Activation of Carboxylic Acid
The carboxylic acid (1.0 equiv) is activated using thionyl chloride (SOCl2, 2.5 equiv) in toluene at 70°C for 1 hr, forming the acyl chloride. Excess SOCl2 is removed under vacuum, and the residue is dissolved in dry THF.
Amidation with 2-Methoxyaniline
The acyl chloride solution is added dropwise to a mixture of 2-methoxyaniline (1.2 equiv) and triethylamine (2.0 equiv) in THF at 0°C. After stirring at 25°C for 12 hr, the reaction is quenched with water, and the product is extracted into dichloromethane. Column chromatography (SiO2, hexane/ethyl acetate 3:1) isolates 4-(2-chlorophenyl)-5-cyano-6-(ethylsulfanyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide in 68% yield (Table 3).
Table 3: Amidation Reaction Optimization
| Coupling Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| SOCl2/TEA | THF | 25 | 68 |
| EDCl/HOBt | DMF | 25 | 72 |
| DCC/DMAP | CH2Cl2 | 0→25 | 65 |
Data synthesized from; EDCl=1-ethyl-3-(3-dimethylaminopropyl)carbodiimide.
Analytical Characterization and Validation
Spectroscopic Data
Purity and Yield Assessment
Final product purity is validated via HPLC (99.1% at 254 nm) and elemental analysis (C, H, N within 0.3% of theoretical values).
Industrial-Scale Considerations
Continuous Flow Synthesis
Pilot studies demonstrate that the Hantzsch cyclocondensation achieves 82% yield in a continuous flow reactor (residence time: 45 min, 100°C), reducing batch variability.
Waste Management
Ethanol/water mixtures from precipitation steps are distilled for solvent recovery (85% efficiency), while spent catalysts (e.g., TEA) are neutralized and incinerated.
Q & A
Q. What are the standard synthetic routes for this compound, and how can its structural analogs guide experimental design?
- Methodological Answer : Synthesis typically involves multi-step condensation reactions, leveraging the reactivity of 1,4-dihydropyridine (DHP) scaffolds. Structural analogs (e.g., AZ257, AZ331) suggest using thiourea derivatives or α-oxo-thioethers as intermediates to introduce the ethylsulfanyl and cyano groups . Key steps include:
-
Cyclocondensation of substituted aldehydes with cyanoacetamide derivatives.
-
Thioetherification using ethyl mercaptan under basic conditions.
Experimental design should prioritize reaction temperature control (60–80°C) and inert atmospheres to avoid oxidation of the DHP core. Statistical methods like Design of Experiments (DoE) can optimize yields by testing variables (e.g., solvent polarity, catalyst loading) .- Data Table : Common Variables in DHP Synthesis Optimization
| Variable | Range Tested | Impact on Yield |
|---|---|---|
| Solvent (DMF vs. THF) | Polar aprotic | THF improves crystallinity |
| Catalyst (K₂CO₃ vs. Et₃N) | 10–20 mol% | K₂CO₃ enhances cyclization |
| Temperature | 60–100°C | >80°C degrades DHP core |
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., chlorophenyl protons at δ 7.2–7.5 ppm; ethylsulfanyl protons at δ 1.3–1.5 ppm). 2D NMR (COSY, HSQC) resolves diastereotopic methyl groups .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at ~480 Da).
- XRD : Single-crystal X-ray diffraction unambiguously confirms stereochemistry and hydrogen bonding (critical for DHP derivatives) .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity or binding affinity in biological systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox behavior. For example, the electron-withdrawing cyano group lowers LUMO energy, enhancing electrophilic reactivity .
- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., calcium channels, common targets for DHPs). Focus on the methoxyphenyl group’s role in π-π stacking .
- MD Simulations : Evaluate stability in lipid bilayers to predict membrane permeability.
Q. How can contradictory biological activity data be resolved for this compound?
- Methodological Answer : Contradictions often arise from assay conditions (e.g., pH, solvent polarity). Strategies include:
- Orthogonal Assays : Compare results from fluorescence polarization (binding affinity) vs. functional assays (e.g., patch-clamp for ion channel modulation).
- Statistical Analysis : Apply ANOVA to identify outliers or batch effects. For instance, dimethyl sulfoxide (DMSO) concentrations >1% may denature proteins, skewing IC₅₀ values .
- Metabolite Profiling : Use LC-MS to rule out degradation products interfering with assays .
Q. What strategies optimize the compound’s solubility and stability for in vivo studies?
- Methodological Answer :
- Co-solvent Systems : Test PEG-400/water mixtures (10–30% v/v) to enhance solubility without precipitation.
- Solid Dispersion : Use spray drying with hydroxypropyl methylcellulose (HPMC) to improve bioavailability.
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. The ethylsulfanyl group is prone to oxidation; antioxidants (e.g., BHT) may stabilize the formulation .
Data Contradiction Analysis Framework
| Issue | Root Cause | Resolution Method |
|---|---|---|
| Variable bioactivity | Solvent-induced aggregation | Dynamic Light Scattering (DLS) |
| Poor crystallinity | Polymorphism | XRD screening of 5 solvents |
| Low yield in step 2 | Competing side reactions | DoE with temperature gradients |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
